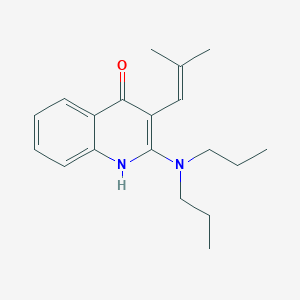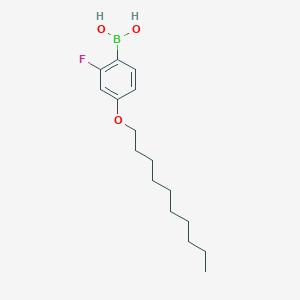
(4-(Decyloxy)-2-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Decyloxy)-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a decyloxy group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Decyloxy)-2-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Decyloxy Substituent: The decyloxy group can be introduced via an etherification reaction, where 4-hydroxy-2-fluorophenyl is reacted with decyl bromide in the presence of a base such as potassium carbonate.
Borylation: The resulting (4-(Decyloxy)-2-fluorophenyl) compound is then subjected to a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the aryl halide is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be essential to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Decyloxy)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Formation of (4-(Decyloxy)-2-fluorophenyl)phenol.
Reduction: Formation of (4-(Decyloxy)-2-fluorophenyl)borane or boronate ester.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
(4-(Decyloxy)-2-fluorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (4-(Decyloxy)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Molecular Recognition: The boronic acid group can bind to diol-containing molecules, making it useful in sensing and separation technologies.
Catalysis: Acts as a Lewis acid catalyst in various organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the decyloxy and fluorine substituents, making it less hydrophobic and less sterically hindered.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of a decyloxy group, resulting in different electronic and steric properties.
(4-Fluorophenyl)boronic Acid: Similar in structure but lacks the decyloxy group, affecting its solubility and reactivity.
Uniqueness
(4-(Decyloxy)-2-fluorophenyl)boronic acid is unique due to the presence of both the decyloxy and fluorine substituents
Propiedades
Número CAS |
175425-95-3 |
|---|---|
Fórmula molecular |
C16H26BFO3 |
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
(4-decoxy-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C16H26BFO3/c1-2-3-4-5-6-7-8-9-12-21-14-10-11-15(17(19)20)16(18)13-14/h10-11,13,19-20H,2-9,12H2,1H3 |
Clave InChI |
LMHUJPLLLBRKMX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)OCCCCCCCCCC)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)
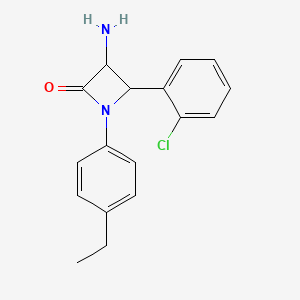
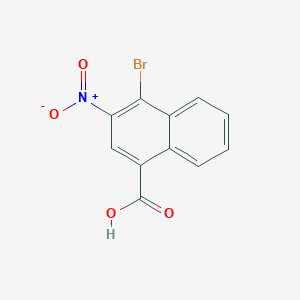
![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)

![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)
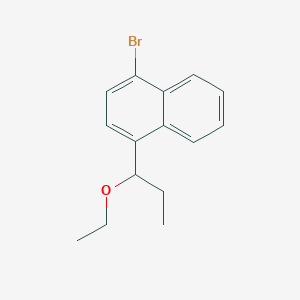
![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)

![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)


